5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Heterocyclic Synthesis Cycloaddition Chemistry Process Chemistry

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 7189-04-0; MF C₁₉H₁₈N₂O₂; MW 306.36) is a fully substituted pyrazole heterocycle featuring phenyl groups at the 1- and 3-positions, a methyl substituent at the 5-position, and an ethyl ester at the 4-position. It is principally employed as a multi-purpose synthetic building block for constructing bioactive pyrazole-fused heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazines, and pyrazolone hybrids with documented antimicrobial and antioxidant properties.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 7189-04-0
Cat. No. B1332443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester
CAS7189-04-0
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)21(16-12-8-5-9-13-16)20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3
InChIKeyVCPCQJHHHVITQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 7189-04-0): Core Physicochemical & Synthetic Intermediate Profile


5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 7189-04-0; MF C₁₉H₁₈N₂O₂; MW 306.36) is a fully substituted pyrazole heterocycle featuring phenyl groups at the 1- and 3-positions, a methyl substituent at the 5-position, and an ethyl ester at the 4-position . It is principally employed as a multi-purpose synthetic building block for constructing bioactive pyrazole-fused heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazines, and pyrazolone hybrids with documented antimicrobial and antioxidant properties [1] [2]. Its melting point is reported as 105–106 °C and it exhibits an estimated logP of 4.02, reflecting pronounced lipophilicity that governs both its synthetic handling and its suitability as a precursor for designing membrane-permeable pharmacophores [3].

Why Generic Substitution with Other Pyrazole-4-Carboxylates Fails: Structural Indispensability of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester in Downstream Synthesis Pipelines


In-class pyrazole-4-carboxylates cannot be interchanged without fundamentally altering downstream synthetic outcomes, bioactive profiles, and procurement feasibility. The simultaneous presence of the 5-methyl substituent, the 4-ethyl ester, and the 1,3-diphenyl scaffold in CAS 7189-04-0 is not a minor structural variation; it dictates regioselectivity in subsequent reactions such as hydrazide formation and heterocyclization [1]. The 5-methyl group exerts steric and electronic effects that influence cyclization trajectories, while the ethyl ester serves as a latent carboxylic acid handle, enabling quantitative hydrolysis to the free acid—a pivotal pharmacophore intermediate supported by 29 distinct patents [2] . Crucially, the measured melting point of the compound (105–106 °C) differs markedly from the 5-des-methyl analog (CAS 7189-03-9; 25.5 °C) and the free acid (CAS 15409-48-0; 196 °C), underscoring that even single-step synthetic modifications produce profound changes in physical properties and handling requirements [1] [3] .

Quantitative Differentiation Evidence: Where 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester Outperforms Its Closest Analogs


80% Synthetic Yield via Chloramine-T Catalytic Dehydrogenation: A Quantified Efficiency Benchmark for the Ethyl Ester Intermediate

In a validated cycloaddition protocol, the target ethyl ester (compound 6) is synthesized in 80% isolated yield via catalytic dehydrogenation of diphenyl hydrazones using Chloramine-T in glacial acetic acid, followed by cycloaddition with the enolic form of ethyl acetoacetate [1]. This yield exceeds the typical 50–70% range reported for analogous 1,3-diphenylpyrazole-4-carboxylate syntheses using alternative oxidants such as mercuric acetate or lead tetraacetate, which require stoichiometric heavy-metal reagents and generate problematic waste streams [2]. The 80% yield figure constitutes a quantifiable procurement advantage: it translates to 14–60% more product per unit of starting material compared to lower-yielding routes used for close analogs, directly impacting cost-per-gram calculations for research-scale procurement [1].

Heterocyclic Synthesis Cycloaddition Chemistry Process Chemistry

Melting Point Differentiation of 79.5 °C vs. 5-Des-methyl Analog: Quantified Handling and Formulation Advantage

The experimentally determined melting point of the target compound is 105–106 °C . The 5-des-methyl analog, ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (CAS 7189-03-9), exhibits a melting point of only 25.5 °C [1]. This 79.5–80.5 °C differential constitutes a fundamental physicochemical divergence: the target compound is a crystalline solid at ambient laboratory temperature, while the des-methyl analog is an oil or low-melting solid posing significant handling and purity verification challenges. In procurement terms, the crystalline solid form of CAS 7189-04-0 simplifies weighing, storage, and purity assessment, whereas the low-melting analog requires refrigeration and is more prone to degradation and batch variability [1].

Physicochemical Characterization Solid-State Handling Formulation Science

Downstream Patent Landscape: 29 Patents Citing the 4-Carboxylic Acid Derivative Confirm the Scaffold's Commercial Relevance and the Ethyl Ester's Strategic Role as a Latent Acid Equivalent

The free acid form, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, is cited in 29 distinct patents alongside 10 primary literature publications [1]. The target ethyl ester serves as the direct synthetic precursor to this patented acid scaffold via a quantitative alkaline hydrolysis (10% NaOH, refluxing MeOH, 4 h) . In contrast, the 5-des-methyl acid (1,3-diphenyl-1H-pyrazole-4-carboxylic acid, CAS 77169-12-1) has no comparable patent density associated with its downstream derivatives [2]. The 29 patents spanning pharmaceutical and agrochemical compositions represent a procurement signal: selecting the ethyl ester ensures alignment with established, commercially validated structural IP, reducing the risk of investing in synthetic routes that lead to compounds with limited proprietary protection or market relevance [1].

Intellectual Property Pharmaceutical Intermediates Agrochemical Intermediates

Structural Prerequisite for Dual-Function Bioactive Hybrids: The Ethyl Ester as the Only Documented Entry Point to Antimicrobial Pyrazolone and Oxadiazole Libraries with MIC Ranges of 20–55 µg/mL

The target ethyl ester is the essential starting material for two independent series of bioactive compounds: (i) 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, which demonstrated antioxidant and antimicrobial activity in DPPH radical scavenging, reducing power, and DNA protection assays [1]; and (ii) 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles, which exhibited minimum inhibitory concentrations (MICs) of 20–50 µg/mL against bacteria and 25–55 µg/mL against fungi, with compound 7m identified as the most effective antimicrobial agent [2]. Attempts to access analogous bioactive libraries from the 5-des-methyl ethyl ester (CAS 7189-03-9) or the fully decarboxylated analog (CAS 7188-89-8) have not been reported in peer-reviewed literature, underscoring that the 5-methyl-4-carboxylate substitution pattern is a structural prerequisite for this specific pharmacophore space [1] [2].

Antimicrobial Drug Discovery Pyrazolone Hybrids 1,3,4-Oxadiazole Synthesis

High-Value Application Scenarios for 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester Procurement


Medicinal Chemistry: Core Building Block for Antimicrobial 1,3,4-Oxadiazole and Pyrazolone Hybrid Libraries

As the sole documented precursor to the 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole series (MIC 20–50 µg/mL against bacteria; 25–55 µg/mL against fungi), this ethyl ester enables the systematic exploration of structure-activity relationships around a pharmacophore scaffold that has produced a lead compound (7m) with potent antimicrobial activity [1]. Parallel access to the pyrazolone hybrid series via hydrazide formation further expands the derivatization space [2]. Procurement of this intermediate pre-positions a discovery program for rapid library expansion and hit-to-lead optimization.

Process R&D and Scale-Up: Economical Intermediate with Validated 80% Yield Route and Benign Oxidant

The Chloramine-T-mediated cycloaddition protocol for synthesizing this compound achieves 80% isolated yield, surpassing heavy-metal-based routes used for structural analogs [1]. Chloramine-T is a commercially available, non-heavy-metal oxidant, and the glacial acetic acid/acetonitrile reaction system is amenable to pilot-scale adaptation. For process chemists evaluating cost-of-goods for multi-gram to kilogram procurement, the demonstrated yield combined with the benign reagent profile provides a compelling economic and environmental rationale for selecting this intermediate over analogs requiring mercury or lead reagents [1] [3].

Agrochemical Intermediate Discovery: Accessing a Patent-Protected Carboxylic Acid Scaffold with 29 Granted Patents

Simple alkaline hydrolysis converts this ethyl ester quantitatively to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a scaffold cited in 29 patents, many of which claim herbicidal and fungicidal compositions [1] [2]. The acid form serves as a versatile intermediate for amide, thiadiazine, and oxadiazole-linked agrochemical candidates [4]. For agrochemical discovery teams, procuring the ethyl ester rather than the free acid offers dual flexibility: the ester can be used directly in certain coupling reactions or stored stably until hydrolytic release of the carboxylic acid is required, with the intermediate's 105–106 °C melting point ensuring easier handling than the 196 °C-melting acid [2] .

Academic Core Facility and CRO Compound Management: Ambient-Stable Crystalline Intermediate for Reliable Inventory Management

With a melting point of 105–106 °C, this compound is a shelf-stable crystalline solid at ambient temperature, in stark contrast to the 5-des-methyl analog (CAS 7189-03-9; mp 25.5 °C), which may liquefy or degrade during routine laboratory storage [1] [2]. For compound management facilities, core laboratories, and CROs managing diverse chemical inventories, the high melting point and crystallinity ensure consistent purity, simplify automated weighing and plating workflows, and reduce the frequency of re-characterization and re-procurement cycles, directly impacting operational efficiency and cost.

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